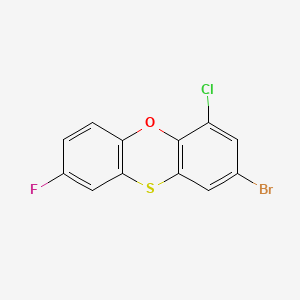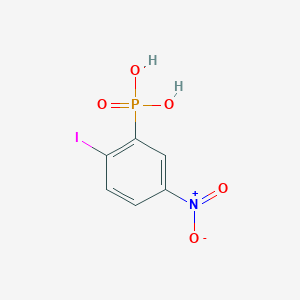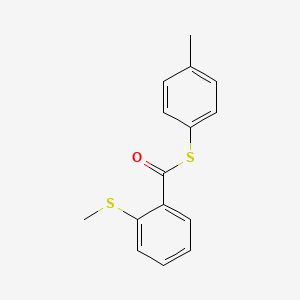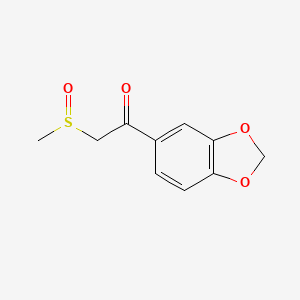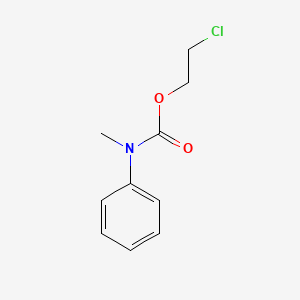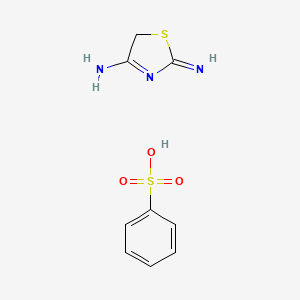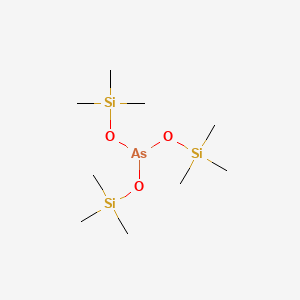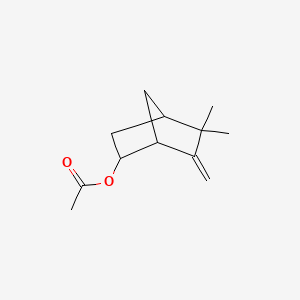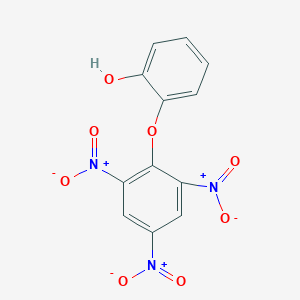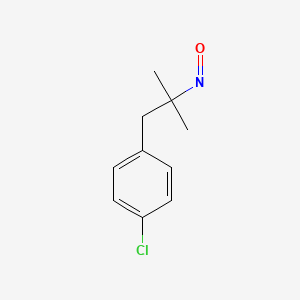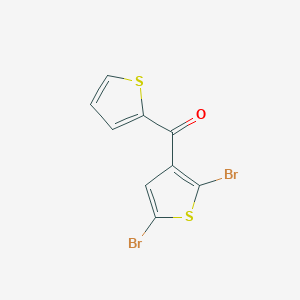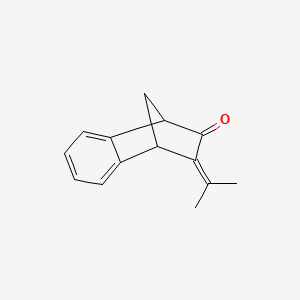
1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-” is an organic compound that belongs to the class of naphthalenes These compounds are characterized by a fused ring structure that includes a methano bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-” typically involves multi-step organic reactions. Common starting materials may include naphthalene derivatives, which undergo a series of reactions such as alkylation, cyclization, and oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be used to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure can serve as a building block for various organic syntheses.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic effects, particularly if it exhibits bioactivity.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for other industrially relevant compounds.
作用机制
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors, modulating their function through binding or inhibition.
相似化合物的比较
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with a similar fused ring structure.
Tetralin: A hydrogenated derivative of naphthalene.
1,4-Dihydronaphthalene: Another derivative with a similar structure but different functional groups.
Uniqueness
“1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-” is unique due to its specific methano bridge and isopropylidene group, which may confer distinct chemical and physical properties compared to its analogs.
属性
CAS 编号 |
52708-21-1 |
|---|---|
分子式 |
C14H14O |
分子量 |
198.26 g/mol |
IUPAC 名称 |
10-propan-2-ylidenetricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-one |
InChI |
InChI=1S/C14H14O/c1-8(2)13-11-7-12(14(13)15)10-6-4-3-5-9(10)11/h3-6,11-12H,7H2,1-2H3 |
InChI 键 |
FQVASDWOPGVHBY-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1C2CC(C1=O)C3=CC=CC=C23)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



